(1-(1-(Thiazol-2-yl)ethyl)azetidin-3-yl)methanol
Description
(1-(1-(Thiazol-2-yl)ethyl)azetidin-3-yl)methanol is a heterocyclic compound featuring a four-membered azetidine ring substituted with a thiazole moiety via an ethyl linker and a hydroxymethyl group at the 3-position.
Properties
IUPAC Name |
[1-[1-(1,3-thiazol-2-yl)ethyl]azetidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7(9-10-2-3-13-9)11-4-8(5-11)6-12/h2-3,7-8,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDUWUYEJCSDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245427 | |
| Record name | 3-Azetidinemethanol, 1-[1-(2-thiazolyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420959-61-0 | |
| Record name | 3-Azetidinemethanol, 1-[1-(2-thiazolyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420959-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinemethanol, 1-[1-(2-thiazolyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1-(1-(Thiazol-2-yl)ethyl)azetidin-3-yl)methanol, with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound features a thiazole ring and an azetidine ring, which are known to contribute to various biological activities. The IUPAC name is [1-[1-(1,3-thiazol-2-yl)ethyl]azetidin-3-yl]methanol, and its InChI Key is SZDUWUYEJCSDAM-UHFFFAOYSA-N.
Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties. Although direct studies on this compound are not available, related compounds have shown significant antibacterial activity against Gram-positive bacteria . This suggests that the compound may also exhibit similar properties.
Case Study: Antimicrobial Efficacy
In a comparative study, thiazolidin derivatives demonstrated promising antibacterial effects against various pathogens. The derivatives were evaluated for their Minimum Inhibitory Concentrations (MICs), indicating their potential as antimicrobial agents .
The exact mechanism of action for this compound remains to be fully elucidated. However, the presence of the thiazole ring is often associated with interactions that disrupt cellular processes in target organisms or cells. In related compounds, mechanisms such as inhibition of DNA synthesis and interference with metabolic pathways have been observed .
Safety and Toxicity
While exploring the biological activities of this compound, it is crucial to consider safety profiles. Preliminary evaluations suggest that many thiazole derivatives exhibit low toxicity in vitro; however, comprehensive toxicity studies specific to this compound are necessary before any clinical applications can be considered .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Key Properties
*Estimated based on structural similarity to ; †Inferred from piperidine analog ; ‡Calculated for compound 36 in .
Key Observations:
- Polar Surface Area (PSA) : Both compounds share similar PSA values (~64.6 Ų), suggesting comparable solubility and membrane permeability. Fluorinated derivatives (e.g., compound 36 ) exhibit higher PSA due to additional polar groups.
- LogP : The piperidine analog’s higher LogP (1.85 vs. ~1.2 for the target) reflects increased hydrophobicity from the six-membered ring, which may influence bioavailability .
Thiazole and Azetidine Integration
- Target Compound : Likely synthesized via nucleophilic substitution or coupling reactions, analogous to methods in . For example, fluorinated azetidine derivatives in were prepared by reacting azetidine intermediates with thiazole-containing reagents.
- Thiadiazole Derivatives: and describe thiadiazole synthesis using hydrazinecarbodithioates and hydrazonoyl chlorides. While these routes focus on triazole-thiadiazole hybrids, similar strategies could apply to thiazole-azetidine systems .
Challenges and Opportunities
- Synthetic Complexity : Azetidine rings are harder to functionalize due to strain, requiring optimized conditions (e.g., mild temperatures, protecting groups) compared to piperidine systems .
- Biological Performance : Smaller rings may improve target selectivity but reduce solubility. Balancing these factors through substituent engineering (e.g., hydroxymethyl groups) is crucial .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
